molecular formula C27H30ClNO11 B7804873 Adriblastin

Adriblastin

Cat. No.: B7804873
M. Wt: 580.0 g/mol
InChI Key: MWWSFMDVAYGXBV-FGBJBKNOSA-N
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Description

Adriblastin, the trade name for doxorubicin hydrochloride, is an anthracycline antibiotic widely used in chemotherapy. It exerts its cytotoxic effects through DNA intercalation, inhibition of topoisomerase II, and generation of reactive oxygen species, leading to DNA damage and apoptosis . Clinically, this compound is a cornerstone of the ABVD regimen (this compound, Bleomycin, Vinblastine, Dacarbazine) for Hodgkin lymphoma (HL), achieving cure rates of approximately 80% . It is also employed in breast cancer, sarcomas, and solid tumors, often in combination therapies or localized delivery methods like transarterial chemoembolization (TACE) .

Properties

IUPAC Name

(7S,9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10?,13?,15-,17?,22?,27-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWSFMDVAYGXBV-FGBJBKNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(C(CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClNO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56390-09-1, 25316-40-9
Record name Epirubicin HCl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=256942
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Adriblastin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Chemical Conjugation via Hydrazone Bond Formation

The synthesis of doxorubicin-palmitic acid (DOX-PA), a pH-sensitive pro-drug, involves conjugating palmitic acid hydrazide to the ketone group of doxorubicin. This reaction leverages a hydrazone linkage, which remains stable at physiological pH but cleaves in acidic tumor microenvironments.

Protocol Overview :

  • Reactants : Doxorubicin (390 mg), palmitic acid hydrazide (243 mg), trifluoroacetic acid (TFA, 39 µl), anhydrous methanol (150 ml).

  • Conditions : Stirred for 18 hours at room temperature (RT) under dark conditions to prevent photodegradation.

  • Yield : ~88%, with unreacted doxorubicin removed via silica gel column chromatography.

Table 1: Silica Gel Column Elution Gradients for DOX-PA Purification

Eluent Composition (Dichloromethane:Methanol)Volume (ml)Purpose
100:0300Wash
95:5200Impurity Removal
90:10150Product Elution

Characterization :

  • Thin-Layer Chromatography (TLC) : Single spot at R<sub>f</sub> = 0.72 (dichloromethane:methanol 9:1), confirming purity.

  • <sup>1</sup>H-NMR : Peaks at δ 1.25 ppm (palmitic acid methylene) and δ 4.02 ppm (doxorubicin sugar moiety) validate successful conjugation.

Micellar Encapsulation of Doxorubicin Pro-Drugs

Film-Dispersion Method for Micelle Preparation

DOX-PA micelles are prepared using the film-dispersion method with DSPE-PEG (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol) as the amphiphilic carrier.

Stepwise Protocol :

  • Co-Dissolution : DSPE-PEG (40 mg) and DOX-PA (4 mg) dissolved in methanol (2 ml).

  • Film Formation : Solvent evaporated under vacuum (rotary evaporator) to create a thin polymer-drug film.

  • Hydration : Film rehydrated with Dulbecco’s phosphate-buffered saline (DPBS, pH 7.4, 2 ml) under ultrasonication (110 W, 3 minutes).

Critical Parameters :

  • Drug-to-Polymer Ratio : 1:10 (w/w) ensures optimal drug loading and micelle stability.

  • Sonication Power : ≥100 W required to disperse aggregates without degrading DSPE-PEG.

Table 2: Physicochemical Properties of DOX-PA Micelles

ParameterValue
Hydrodynamic Diameter35 ± 4 nm
Polydispersity Index (PDI)0.12 ± 0.03
Encapsulation Efficiency92.4 ± 2.1%

Solid Lipid Nanoparticle (SLN) Formulations for Targeted Delivery

Synthesis of pH-Sensitive Lipid Conjugates

A novel arginine-glycine-aspartic acid (RGD)-conjugated lipid was synthesized for active tumor targeting. Glycerin monostearate (GMS) and adipic acid dihydrazide (HZ) form the pH-sensitive backbone, which releases doxorubicin in acidic lysosomes.

Synthesis Steps :

  • HZ Activation : Adipic acid dihydrazide reacted with GMS in N,N-dimethylformamide (DMF) using N-hydroxysuccinimide (NHS)/1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupling.

  • RGD Conjugation : RGD peptide grafted onto the lipid via maleimide-thiol chemistry.

Table 3: Composition of RGD-SLNs

ComponentConcentration (mg/ml)
GMS-HZ Lipid8.5
RGD Peptide1.2
Doxorubicin0.8

Nanoparticle Preparation by Hot Homogenization

  • Lipid Melt : GMS-HZ lipid heated to 75°C.

  • Drug Incorporation : Doxorubicin dispersed in the molten lipid.

  • High-Shear Homogenization : 15,000 rpm for 10 minutes to form SLNs.

Key Advantages :

  • pH-Responsive Release : 85% drug release at pH 5.0 vs. 22% at pH 7.4.

  • Enhanced Cellular Uptake : RGD conjugation increased MCF-7 cell uptake by 3.2-fold compared to non-targeted SLNs.

Comparative Analysis of Preparation Methods

Yield and Scalability

  • Pro-Drug Synthesis : Batch scalability demonstrated for reactions using 78 mg to 1,170 mg doxorubicin.

  • Micelle Production : Film-dispersion method suitable for industrial-scale production due to minimal solvent use.

  • SLN Fabrication : Hot homogenization offers high reproducibility but requires precise temperature control.

Table 4: Process Comparison

MethodYield (%)ScalabilityCost Efficiency
Pro-Drug Synthesis88HighModerate
Micellar Encapsulation92ModerateHigh
SLN Formulation78LowLow

In Vitro Cytotoxicity Profiles

  • DOX-PA Micelles : IC<sub>50</sub> = 0.5 µM in MCF-7 cells, 2.1-fold lower than free doxorubicin.

  • RGD-SLNs : IC<sub>50</sub> = 0.3 µM, with 90% cell death at 72 hours .

Scientific Research Applications

Breast Cancer Treatment

Adriblastin has been extensively studied in the treatment of breast cancer. A meta-analysis from the Early Breast Cancer Trialists' Collaborative Group indicated that doxorubicin-containing regimens retained at least 75% of the historical efficacy compared to cyclophosphamide, methotrexate, and fluorouracil (CMF) regimens, demonstrating favorable disease-free survival (DFS) and overall survival (OS) rates .

Pediatric Oncology

In pediatric oncology, doxorubicin is used for treating solid tumors such as rhabdomyosarcoma and neuroblastoma. Studies have shown that children tolerate doxorubicin well, with adjusted dosing based on age and body surface area providing effective therapeutic outcomes .

Combination Therapies

Doxorubicin is often utilized in combination with other chemotherapeutic agents to enhance efficacy. For example, in ovarian carcinoma cases, combining doxorubicin with cisplatin has shown significant effectiveness even in patients previously treated with other therapies .

Pharmacokinetics

The pharmacokinetics of doxorubicin reveal rapid tissue uptake with a distribution half-life of approximately 5 minutes and a terminal half-life ranging from 20 to 48 hours. Its clearance rates differ significantly between genders and age groups, necessitating careful dosage adjustments .

Side Effects and Toxicity Management

Despite its effectiveness, doxorubicin is associated with significant side effects, including cardiotoxicity and myelosuppression. Strategies to mitigate these effects include:

  • Use of liposomal formulations to reduce cardiac exposure.
  • Monitoring cardiac function during treatment.
  • Employing cardioprotective agents such as dexrazoxane.

Innovative Delivery Systems

Recent advancements have focused on improving the delivery of doxorubicin to enhance its therapeutic index while minimizing systemic toxicity:

Nanoparticle Systems

Research has shown that doxorubicin-loaded nanoparticles can target specific tissues more effectively than traditional formulations. For instance, studies demonstrated that chitosan-based nanoparticles improved liver targeting and reduced toxicity while maintaining antitumor efficacy .

Polymer Conjugates

Polymeric micellar formulations have been developed to enhance solubility and stability of doxorubicin in circulation, allowing for prolonged release at tumor sites .

Case Study: Breast Cancer

A clinical trial involving 2300 women compared six cycles of CMF therapy with four cycles of doxorubicin-cyclophosphamide (AC). The results indicated no significant difference in DFS or OS between the two regimens, highlighting doxorubicin's effectiveness as a standard treatment option .

Case Study: Pediatric Solid Tumors

In a cohort study involving children with neuroblastoma treated with doxorubicin, the overall response rate was reported at 60%, with manageable side effects noted during follow-up assessments .

Comparison with Similar Compounds

Table 1: Comparative Efficacy and Toxicity Profiles

Compound Mechanism Key Indications Efficacy (Response Rates) Toxicity Profile
This compound DNA intercalation, Topo II inhibition HL, breast cancer, sarcomas 80% cure in HL (ABVD) ; EC50: 2.4–4.0 μM in melanoma Cardiotoxicity, myelosuppression
Mitoxantrone DNA intercalation, Topo II inhibition Breast cancer, NHL 20–44% in breast cancer; 24–54% in NHL Myelosuppression, mild cardiotoxicity
Liposomal Doxorubicin Enhanced tumor targeting Kaposi’s sarcoma, ovarian cancer Similar efficacy to this compound Hand-foot syndrome, less cardiotoxicity

Detailed Research Findings

  • Efficacy in Hematologic Malignancies : this compound-based ABVD remains the gold standard for HL, with 5-year survival rates exceeding 90% in early-stage disease . Mitoxantrone, while effective in NHL, is reserved for patients with cardiac risk factors due to its superior safety profile .
  • Solid Tumor Applications: In lung carcinoma xenografts, this compound (8 mg/kg) reduced tumor growth with minimal weight loss in mice (7%) . Liposomal formulations show promise in reducing systemic toxicity during localized delivery .
  • Cellular Studies: this compound induces apoptosis in B16 and Cl S91 melanoma cells (EC50: 2.4 μM and 4.0 μM, respectively), with 59–65% of cell death attributed to apoptosis .

Biological Activity

Adriblastin, known generically as doxorubicin, is an anthracycline antibiotic widely used in cancer therapy. Its biological activity primarily revolves around its ability to intercalate DNA, inhibit topoisomerase II, and generate free radicals, leading to apoptosis in cancer cells. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exerts its antitumor effects through several mechanisms:

  • DNA Intercalation : this compound intercalates between base pairs in DNA, disrupting the replication and transcription processes.
  • Topoisomerase II Inhibition : It inhibits topoisomerase II, preventing the relaxation of supercoiled DNA necessary for replication.
  • Reactive Oxygen Species (ROS) Generation : The drug generates ROS, which can damage cellular components and induce apoptosis.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by various factors including drug formulation and patient-specific characteristics. A study indicated that the absence of P-glycoprotein (mdr1a) alters the pharmacokinetics of doxorubicin slightly but leads to increased accumulation in cardiac tissues and other organs, raising concerns about cardiotoxicity .

Table 1: Pharmacokinetic Parameters of Doxorubicin

ParameterWild-Type Micemdr1a(–/–) Mice
Area Under Curve (AUC)Baseline1.2-fold higher
Volume of Distribution (Vd)1.01.3-fold higher
Cardiac AccumulationLowerHigher

Biological Activity in Cancer Models

Research has demonstrated that this compound effectively reduces cell viability in various cancer cell lines. A study on B16 mouse melanoma cells showed that this compound significantly influences cell cycle progression and induces apoptosis .

Case Study: Effect on B16 Melanoma Cells

  • Objective : To evaluate the effect of this compound on cell viability and apoptosis.
  • Method : B16 melanoma cells were treated with varying concentrations of this compound.
  • Results :
    • Significant reduction in cell viability was observed at doses above 0.5 µM.
    • Apoptotic markers such as caspase activation were elevated in treated cells.

Clinical Implications

This compound's efficacy is well-documented in clinical settings, particularly for breast cancer, leukemia, and lymphomas. However, its use is often limited by dose-dependent cardiotoxicity. Studies have shown that combining this compound with other agents like tumor necrosis factor (TNF) can enhance its therapeutic effects while potentially mitigating adverse effects .

Table 2: Clinical Efficacy of this compound

Cancer TypeResponse Rate (%)Common Side Effects
Breast Cancer60-80Cardiotoxicity, Nausea
Acute Myeloid Leukemia50-70Myelosuppression
Lymphoma70-90Alopecia, Fatigue

Q & A

Basic: What experimental models are most suitable for evaluating Adriblastin’s antitumor efficacy and toxicity?

Answer:
this compound’s efficacy and toxicity are typically assessed through a tiered experimental approach:

  • In vitro models : Cell lines (e.g., MCF-7 breast cancer, HepG2 liver carcinoma) are used to study cytotoxicity via MTT assays, apoptosis markers (e.g., caspase-3 activation), and DNA intercalation effects .
  • In vivo models : Murine xenograft models (e.g., BALB/c mice with implanted tumors) evaluate dose-response relationships and cardiotoxicity biomarkers (e.g., troponin levels).
  • 3D cultures/organoids : Emerging models to mimic tumor microenvironment interactions .

Table 1: Common Experimental Models for this compound Studies

Model TypeApplicationKey MetricsLimitations
2D cell culturesCytotoxicity screeningIC50, apoptosis ratesLack of microenvironment complexity
Xenograft miceIn vivo efficacyTumor volume reduction, survival ratesSpecies-specific metabolic differences
Zebrafish modelsCardiotoxicity screeningHeart function biomarkers (e.g., ejection fraction)Limited translational relevance

Advanced: How can researchers optimize this compound dosing protocols to mitigate resistance in refractory cancers?

Answer:
Resistance mechanisms (e.g., P-glycoprotein overexpression) require combinatorial strategies:

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Integrate patient-specific factors (e.g., CYP3A4 enzyme activity) to personalize dosing .
  • Nanoparticle delivery systems : Liposomal encapsulation (e.g., Doxil®) enhances tumor targeting and reduces off-target toxicity .
  • Synergistic drug combinations : Pair with histone deacetylase inhibitors (HDACi) or immune checkpoint inhibitors to overcome resistance pathways .

Basic: What molecular mechanisms underlie this compound’s cardiotoxicity, and how are they detected experimentally?

Answer:
Mechanisms include reactive oxygen species (ROS) generation and topoisomerase IIβ inhibition in cardiomyocytes. Detection methods:

  • ROS assays : DCFH-DA fluorescence in cardiac cells.
  • Electron microscopy : Mitochondrial damage visualization.
  • Biomarker profiling : Serum levels of NT-proBNP and cardiac troponin .

Advanced: What statistical approaches resolve contradictions in this compound’s pharmacokinetic data across heterogeneous patient cohorts?

Answer:
Contradictions arise from variables like renal function or genetic polymorphisms. Solutions include:

  • Mixed-effects modeling : Accounts for inter-individual variability (e.g., NONMEM software) .
  • Meta-analysis : Aggregate data from multiple studies (e.g., Cochrane guidelines) to identify confounding factors .
  • Bayesian adaptive trials : Dynamically adjust dosing based on real-time biomarker feedback .

Basic: How do researchers validate this compound’s DNA damage response in preclinical studies?

Answer:
Validation involves:

  • Comet assays : Quantify single/double-strand DNA breaks.
  • γ-H2AX immunofluorescence : Marker of DNA damage foci.
  • Transcriptomic analysis : RNA-seq to identify p53 pathway activation .

Advanced: What methodologies enhance reproducibility in this compound combination therapy studies?

Answer:
Key steps:

  • Standardized protocols : Follow ARRIVE guidelines for animal studies to minimize variability .
  • Dose-response matrices : Test multiple drug ratios (e.g., Chou-Talalay synergy analysis).
  • Open-access data repositories : Share raw datasets (e.g., Zenodo) for independent validation .

Basic: What biomarkers are clinically relevant for monitoring this compound’s therapeutic efficacy?

Answer:

  • Tumor-specific : RECIST criteria for imaging, circulating tumor DNA (ctDNA).
  • Toxicity-specific : Left ventricular ejection fraction (LVEF), serum myoglobin .

Advanced: How can machine learning improve this compound’s toxicity prediction in precision oncology?

Answer:

  • Predictive algorithms : Train models on EHR data (e.g., cardiac history, genetic variants) to forecast individual risk .
  • Omics integration : Combine proteomic, metabolomic, and genomic data for multi-parametric risk scores .

Basic: What in vitro assays best quantify this compound’s impact on cell cycle arrest?

Answer:

  • Flow cytometry : PI/RNase staining for G2/M phase quantification.
  • Western blotting : Cyclin B1 and CDK1 expression levels .

Advanced: How do researchers address ethical and methodological challenges in longitudinal this compound cardiotoxicity studies?

Answer:

  • Ethical frameworks : Obtain informed consent for biobanking cardiac tissue .
  • Long-term follow-up : Use wearable ECG monitors to track subclinical toxicity .
  • Cross-disciplinary collaboration : Partner with cardiologists for endpoint adjudication .

Key Considerations for this compound Research

  • Literature gaps : Limited clinical trials on this compound in rare cancers (only 18 PubMed-indexed studies as of 2025) .
  • Methodological rigor : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adriblastin
Reactant of Route 2
Adriblastin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.